

# Application Notes and Protocols: Photoaffinity Labeling of P2Y Receptors with BzATP

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## Compound of Interest

Compound Name: BzATP triethylammonium salt

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These application notes provide a detailed guide for the use of 3'-O-(4-benzoyl)benzoyl adenosine 5'-triphosphate (BzATP) as a photoaffinity label to identify and characterize P2Y purinergic receptors. BzATP, an analog of ATP, serves as a potent tool for covalently labeling these G protein-coupled receptors upon photoactivation, enabling their identification, and facilitating the study of their structure and function.

## Introduction

P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1] They are involved in a myriad of physiological processes, making them attractive targets for drug development.[2] Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor.[3] BzATP, particularly in its radiolabeled form ( $[^{32}\text{P}]$ BzATP), has been successfully used to photoaffinity label P2Y receptors.[4] Upon binding to the receptor, UV irradiation excites the benzophenone moiety of BzATP, leading to the formation of a highly reactive carbene that covalently crosslinks to nearby amino acid residues within the binding pocket of the receptor.[5]

## Data Presentation

The binding affinity of BzATP for various P2Y receptor subtypes is a critical parameter for designing and interpreting photoaffinity labeling experiments. While BzATP is a well-characterized agonist for P2X7 receptors, its affinity for P2Y receptors has also been

investigated. The following table summarizes available quantitative data for the binding and functional potency of BzATP at different P2Y receptors.

Receptor Subtype	Ligand	Affinity (K <sub>d</sub> ) / Potency (EC <sub>50</sub> /pEC <sub>50</sub> )	Species/System	Reference
P2Y-like	[ <sup>32</sup> P]BzATP	~5 nM (K <sub>d</sub> )	Turkey erythrocyte membranes	[4]
P2Y <sub>1</sub>	BzATP	Partial Agonist (pEC <sub>50</sub> = 8.7)	Recombinant	[6]
P2Y <sub>2</sub>	BzATP	26.4 μM (EC <sub>50</sub> )	Murine osteoblastic cells	[7]
P2Y <sub>11</sub>	BzATP	Agonist (pEC <sub>50</sub> = 5.1)	Recombinant	[6]

Note: The available data on the direct binding affinity (K<sub>d</sub> or K<sub>i</sub>) of BzATP for a wide range of P2Y receptor subtypes is limited. Much of the literature characterizes its functional agonist or antagonist activity (EC<sub>50</sub> or IC<sub>50</sub>). Researchers should empirically determine the optimal concentration of BzATP for their specific system.

## Experimental Protocols

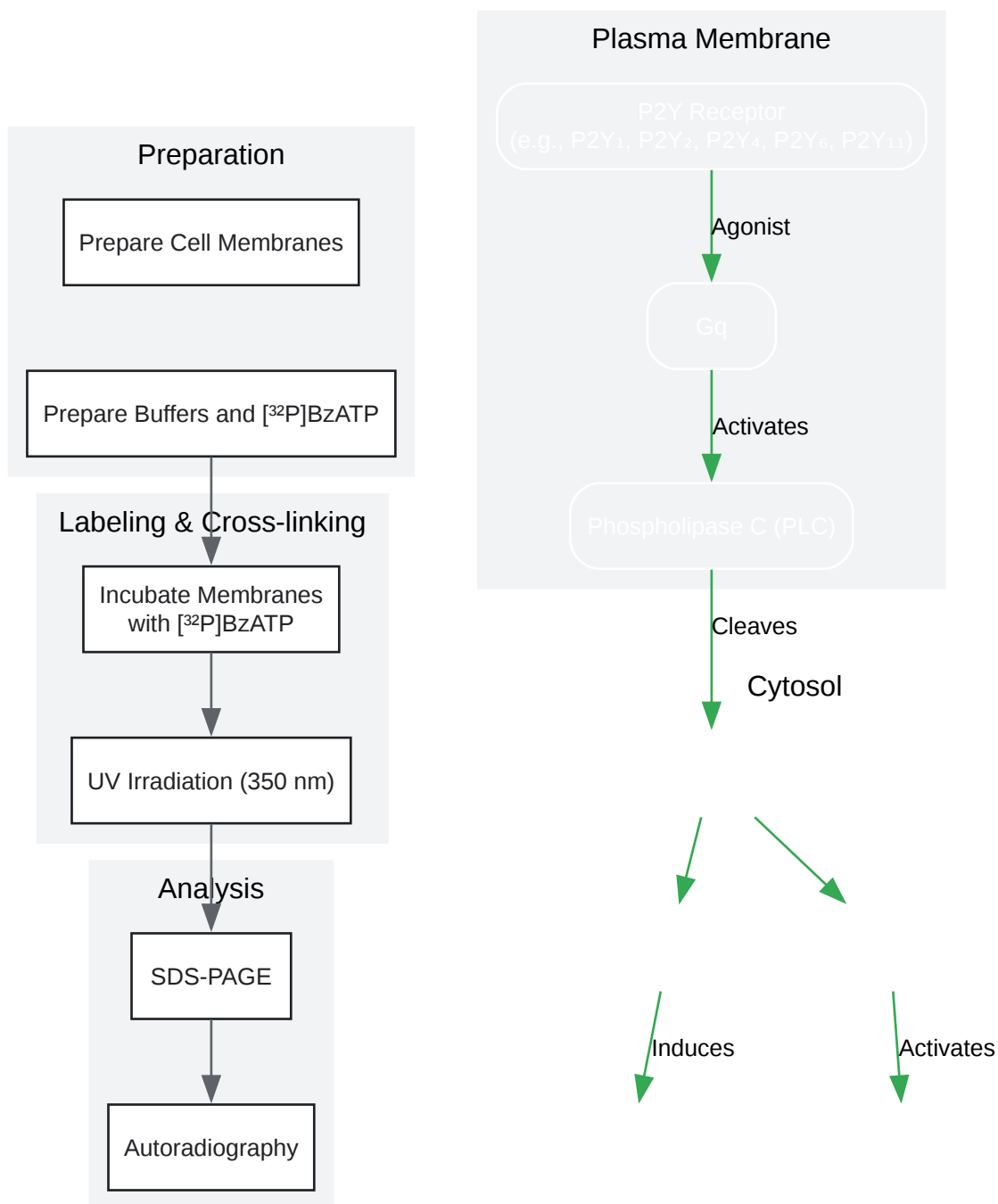
This section provides a detailed methodology for the photoaffinity labeling of P2Y receptors in cell membranes using [<sup>32</sup>P]BzATP.

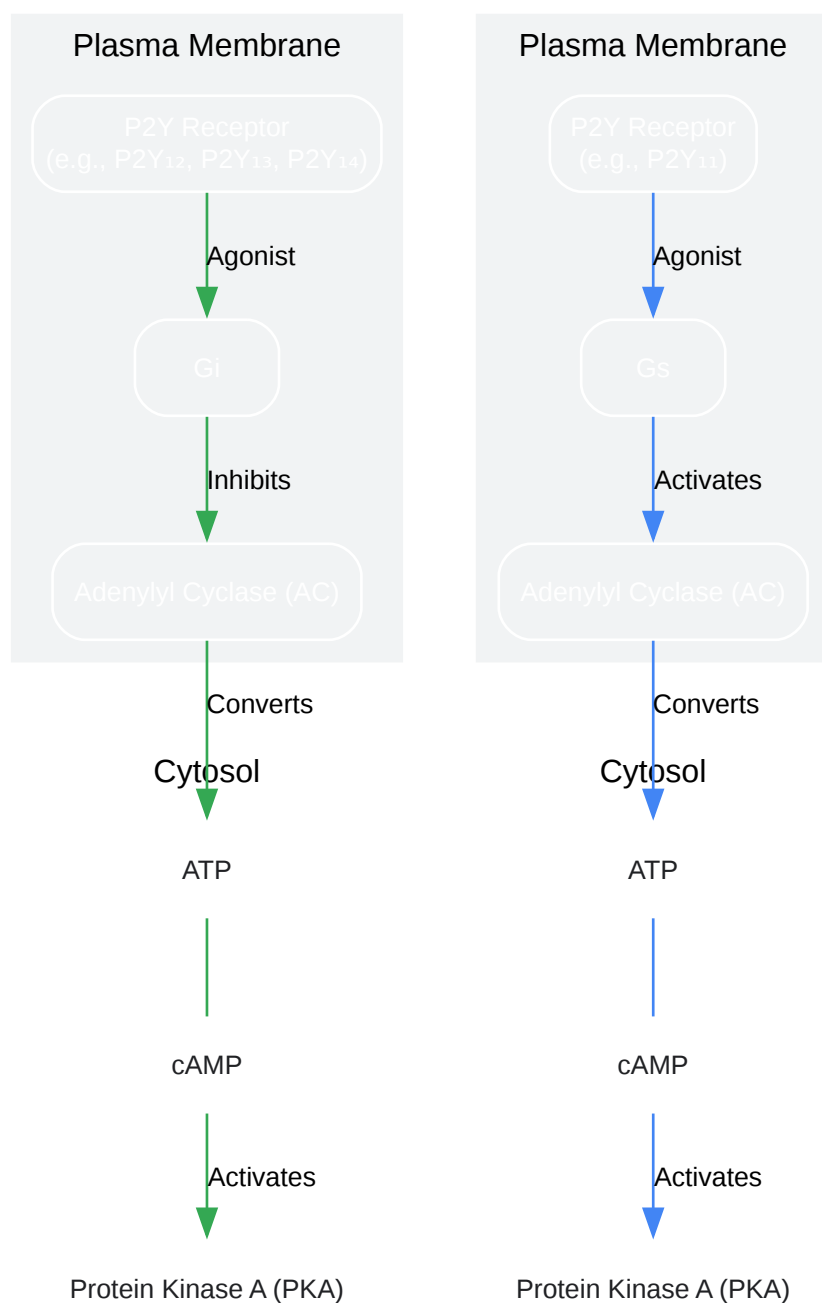
## Materials and Reagents

- [<sup>32</sup>P]BzATP (custom synthesis or commercially available)
- Cell membranes expressing the P2Y receptor of interest
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA
- Wash Buffer: Binding Buffer without MgCl<sub>2</sub>

- Laemmli Sample Buffer (2X)
- Polyacrylamide gels (e.g., 10%)
- SDS-PAGE running buffer
- Autoradiography film and cassette with intensifying screens
- UV lamp (e.g., 350 nm)
- Scintillation counter

## Experimental Workflow Diagram





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